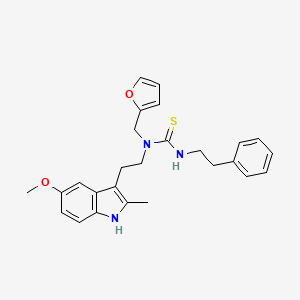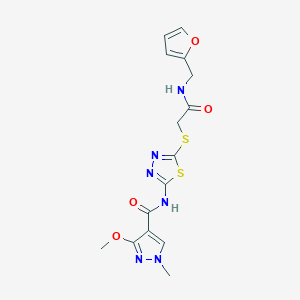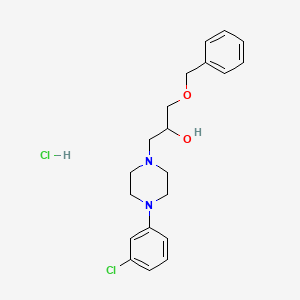![molecular formula C13H7Cl2F3N2O B2621039 5,6-dichloro-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide CAS No. 877137-22-9](/img/structure/B2621039.png)
5,6-dichloro-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-dichloro-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide is a compound that falls under the category of trifluoromethylpyridines (TFMP). TFMP and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . 2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF) is used in the production of several crop-protection products .Molecular Structure Analysis
TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of TFMP derivatives are generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .科学的研究の応用
5,6-dichloro-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide has been found to have potential applications in various fields of scientific research. One of the most prominent applications is in the field of medicinal chemistry, where this compound has been shown to exhibit promising anticancer activity. It has also been studied for its potential use as an anti-inflammatory agent and as a therapeutic target for various diseases such as Alzheimer's and Parkinson's.
作用機序
The exact mechanism of action of 5,6-dichloro-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. It has also been found to modulate the activity of various signaling pathways such as the NF-κB and MAPK pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the production of inflammatory cytokines and to reduce oxidative stress in cells. Additionally, this compound has been found to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 5,6-dichloro-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide in lab experiments is its relatively low cost and ease of synthesis. It is also a highly stable compound that can be stored for long periods of time without degradation. However, one of the main limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments. Additionally, its potential toxicity and lack of selectivity for specific targets may limit its use in certain applications.
将来の方向性
There are several potential future directions for research on 5,6-dichloro-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide. One area of interest is the development of more selective analogs of this compound that can target specific enzymes or pathways. Another area of interest is the study of this compound in combination with other compounds to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify its potential applications in various fields of scientific research.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has shown promising potential in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to identify its applications in various fields of scientific research.
合成法
The synthesis of 5,6-dichloro-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide involves the reaction between 5,6-dichloronicotinic acid and 3-(trifluoromethyl)aniline. The reaction is typically carried out in the presence of a suitable solvent and a base catalyst. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
特性
IUPAC Name |
5,6-dichloro-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2F3N2O/c14-10-4-7(6-19-11(10)15)12(21)20-9-3-1-2-8(5-9)13(16,17)18/h1-6H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBALRIARMTQHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=C(N=C2)Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

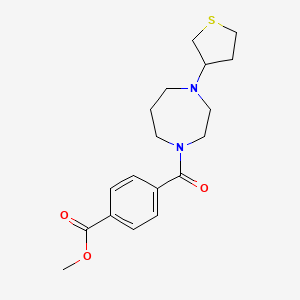

![2-(cyclopropylmethoxy)-N-[(E)-2-phenylethenyl]sulfonylpropanamide](/img/structure/B2620961.png)
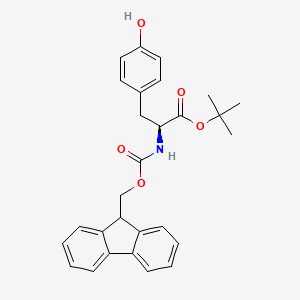
![2-[3-(4-fluorophenyl)sulfonyl-6-methoxy-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2620964.png)
![Oxolan-2-yl-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2620966.png)
![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2620968.png)
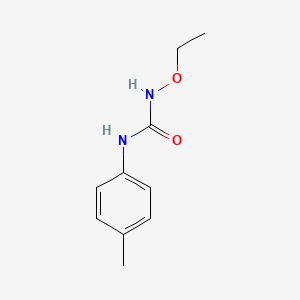

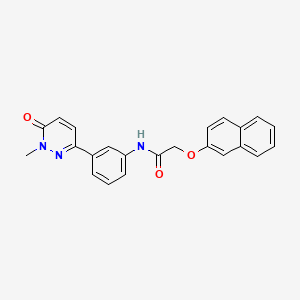
![8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine](/img/structure/B2620974.png)
